molecular formula C11H11NOS B15309151 4-(1,3-Benzothiazol-2-yl)butan-2-one CAS No. 63544-57-0

4-(1,3-Benzothiazol-2-yl)butan-2-one

Cat. No.: B15309151
CAS No.: 63544-57-0
M. Wt: 205.28 g/mol
InChI Key: UWHDITZVVQPEAX-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)butan-2-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-2-one typically involves the condensation of 2-aminobenzenethiol with butanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation and cyclization steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)butanoic acid
  • 4-(1,3-Benzothiazol-2-yl)butanohydrazide
  • N-(1,3-Benzothiazol-2-yl)-4-methylbenzamide

Uniqueness

4-(1,3-Benzothiazol-2-yl)butan-2-one stands out due to its unique combination of a benzothiazole ring and a butanone moiety. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological efficacy .

Properties

CAS No.

63544-57-0

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)butan-2-one

InChI

InChI=1S/C11H11NOS/c1-8(13)6-7-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3

InChI Key

UWHDITZVVQPEAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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